N-(4-fluorophenyl)-N'-octylethanediamide
Description
N-(4-fluorophenyl)-N'-octylethanediamide is a diamide derivative featuring a 4-fluorophenyl group and a linear octyl chain linked via an ethanediamide backbone. The fluorine atom at the para position of the phenyl ring may influence electronic properties, steric effects, and binding affinities compared to non-fluorinated analogs.
Properties
IUPAC Name |
N'-(4-fluorophenyl)-N-octyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-2-3-4-5-6-7-12-18-15(20)16(21)19-14-10-8-13(17)9-11-14/h8-11H,2-7,12H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGAUKJMGVJEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Naphthalenediimide Derivatives (e.g., S-/R-F in )
The fluorinated naphthalenediimides (S-/R-F) share a 4-fluorophenyl substituent but differ in their core structure (naphthalenediimide vs. ethanediamide) and functional groups (piperidinyl vs. octyl chain). Key differences include:
- Electronic Properties : The naphthalenediimide core in S-/R-F enables radical formation and ferroelectric behavior, whereas the ethanediamide backbone in the target compound lacks such redox activity.
Halogen-Substituted Phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide in )
While 3-chloro-N-phenyl-phthalimide is a monoamide with a chlorinated phenyl group, comparisons highlight:
- Synthetic Utility : Both compounds serve as intermediates for polymers, but the ethanediamide structure allows for dual functionalization (fluorophenyl and octyl groups), enhancing versatility in material design.
- Halogen Effects : Chlorine in phthalimides increases electrophilicity, whereas fluorine in the target compound may enhance metabolic stability and membrane permeability in biological contexts .
N-Substituted Maleimides (e.g., N-(4-fluorophenyl)maleimide in )
By contrast, N-(4-fluorophenyl)-N'-octylethanediamide’s elongated alkyl chain could improve lipid bilayer interaction but may reduce solubility .
4-Fluorophenyl-Containing Amides (e.g., Patent Compound 80 in )
The butanamide derivative 4-(4-amino-2-fluorophenyl)-N-methylbutanamide (80) shares a fluorophenyl group but differs in chain length and substitution. The ethanediamide’s dual amide bonds may confer higher rigidity and hydrogen-bonding capacity, influencing crystallinity and thermal stability .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Fluorination Impact : Fluorine’s electronegativity and small size enhance electronic effects without steric hindrance, making it favorable for both material and drug design.
- Alkyl Chain Role : The octyl group in this compound likely improves hydrophobicity, which could be advantageous in lipid-rich environments but detrimental to aqueous solubility.
- Knowledge Gaps: No direct data on the target compound’s ferroelectric, thermodynamic, or biochemical properties exist in the reviewed literature. Future studies should prioritize synthesizing and characterizing this molecule.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
